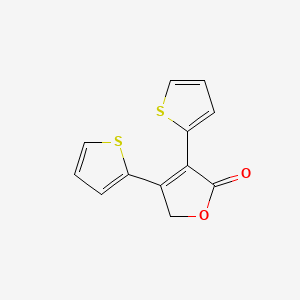
3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring. This particular compound has several substituents on the quinoline ring, including a 4-ethoxybenzoyl group, a fluorine atom, and a 4-methoxybenzenesulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the quinoline core, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reactivity of the starting materials and the desired order of reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions. The presence of the ethoxy, methoxy, and sulfonyl groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
As an aromatic compound, this quinoline derivative would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the electron-donating ethoxy and methoxy groups could potentially activate the aromatic ring towards such reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic quinoline core and the various substituents would likely result in a relatively high molecular weight compared to simpler organic compounds. The compound is likely to be solid at room temperature .科学的研究の応用
Synthesis and Transformations
Quinoline derivatives, including those similar to 3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline, have been extensively studied for their applications in various fields of scientific research. For instance, the synthesis and transformations of quinoline derivatives have been explored to develop efficient fluorophores for use in biochemistry and medicine. These compounds are particularly investigated for their potential as DNA fluorophores, antioxidants, and radioprotectors due to their structural features, such as fused aromatic systems containing heteroatoms (Aleksanyan & Hambardzumyan, 2013).
Fluorescent Probes Development
Another significant area of application is the development of viscosity-sensitive fluorescent probes. Quinoline derivatives have been synthesized and investigated for their fluorescence properties in response to viscosity changes, highlighting their potential in detecting and measuring viscosity in various biological and chemical processes (Wang et al., 2009).
Antimicrobial and Antitumor Activities
Quinoline derivatives have also shown promising antimicrobial and antitumor activities. The synthesis of new thiazolidine–quinoxaline derivatives with amino acid side chains demonstrated significant in vitro antimicrobial, antioxidant, and antidiabetic activities, presenting a potential avenue for the development of novel therapeutic agents (Shintre et al., 2017). Furthermore, compounds exhibiting high antitumor activity were associated with specific structural features, emphasizing the importance of the quinoline scaffold in medicinal chemistry (Alvarez-Ibarra et al., 1997).
Anticancer Activity-Structure Relationship
The relationship between structure and anticancer activity of quinolinone-based compounds has been extensively reviewed, underscoring the critical role of quinolinone/quinoline derivatives in the discovery of anticancer compounds. These studies highlight how the positioning of various functional groups affects the compounds' ability to inhibit DNA synthesis, offering insights into designing more effective and less toxic anticancer drugs (Beker & Yıldırım, 2021).
将来の方向性
特性
IUPAC Name |
(4-ethoxyphenyl)-[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO5S/c1-3-32-19-7-4-16(5-8-19)24(28)22-15-27-23-13-6-17(26)14-21(23)25(22)33(29,30)20-11-9-18(31-2)10-12-20/h4-15H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHIALPKYADXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxybenzoyl)-6-fluoro-4-(4-methoxybenzenesulfonyl)quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

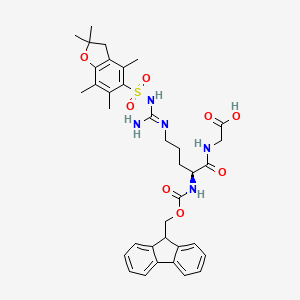
![1-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2656089.png)
![3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide 4-methylbenzenesulfonate](/img/structure/B2656090.png)
![(4-Chlorophenyl)[4-(6-chloro-2-pyridinyl)piperazino]methanone](/img/structure/B2656095.png)
![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2656096.png)
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)
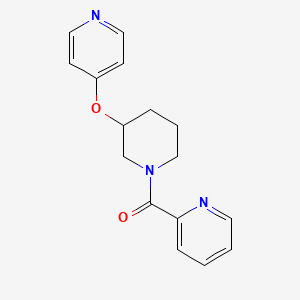
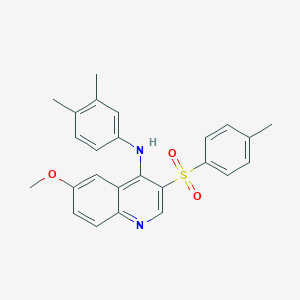
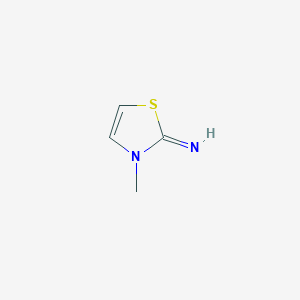


![ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2656108.png)
![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)
